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The journey into the world of intracellular calcium signaling began with the meticulous
observations of British physician Sydney Ringer. His work laid the groundwork for
understanding the critical role of extracellular ions in physiological processes.

Key Discovery

In a series of experiments published in the early 1880s, Ringer demonstrated that a frog's heart
would only continue to beat outside the body if perfused with a solution containing a specific
mixture of salts, including calcium chloride, in proportions similar to those in bodily fluids.[1][2]
[3] This serendipitous discovery, which arose from his laboratory assistant using tap water
instead of distilled water, was the first to establish a physiological role for calcium beyond its
structural function in bones.[4]

Experimental Protocol: Perfusion of the Isolated Frog
Heart

Ringer's experimental setup was a cornerstone of early physiological research. Below is a
generalized protocol based on his described methods:

e Animal Preparation: A frog (Rana temporaria) was pithed to destroy the central nervous
system while keeping the heart beating.[1]

o Heart Exposure: The frog was dissected to expose the heart, and the pericardium was
carefully removed.[5][6]
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e Cannulation: A cannula was inserted into the inferior vena cava to allow for the perfusion of
different solutions through the heart.[5][6] An incision was also made in the aorta to allow the
perfusate to exit.[6]

e Recording of Contractions: A hook was attached to the apex of the ventricle and connected
via a thread to a lever system that would trace the heart's contractions onto a smoked drum
(kymograph).[1][6]

o Perfusion with Test Solutions: The heart was perfused with various saline solutions. Ringer
observed that a simple sodium chloride solution was insufficient to maintain contractions.
Through systematic testing of different salt combinations, he arrived at his now-famous
"Ringer's solution."”

Quantitative Data: Composition of Ringer's Solution

The precise composition of the solution was crucial for maintaining the heart's contractility.[1]

Concentration (as Approximate Molar
Component . . .
described by Ringer) Concentration (mM)
Sodium Chloride (NaCl) 0.75% ~128
Sodium Bicarbonate 0.5% (5 c.c. of 0.5% solution in 9
(NaHCO3) 100 c.c. saline) '

] ) 1% (1 c.c. of 1% solution in
Potassium Chloride (KCI) ) ~1.3
100 c.c. saline)

) . ~0.1% (5 c.c. ofa 1 in 1082
Calcium Chloride (CaCl2) ) ~1.2
solution)

Table 1: Composition of Sydney Ringer's physiological saline solution as described in his 1883
publication.[1][4]

Logical Flow of Ringer's Discovery
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Caption: Logical progression of Sydney Ringer's discovery of the importance of calcium.

Calcium as the Direct Activator of Muscle
Contraction: Setsuro Ebashi's Breakthrough (1960s)

Building on the physiological context provided by Ringer, Setsuro Ebashi was a pivotal figure
who delved into the biochemical mechanisms of muscle contraction, firmly establishing
calcium as a direct intracellular regulator.

Key Discoveries

Ebashi's work in the 1960s demonstrated two fundamental principles:

¢ Micromolar concentrations of Ca2* are sufficient to activate the contraction of muscle fibers.

[7181°]

» He discovered and characterized "troponin" as the calcium-receptive protein in the thin
filaments of striated muscle, which, in concert with tropomyosin, mediates the calcium-
dependent regulation of muscle contraction.[10][11][12]
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Experimental Protocol: Calcium-Dependent Contraction
of Skinned Muscle Fibers

Ebashi utilized "skinned" muscle fibers, which have their sarcolemma (cell membrane)
removed, allowing for direct experimental control of the intracellular environment.

e Muscle Fiber Preparation: Glycerinated skeletal muscle fibers were prepared, a process that
removes the cell membrane and soluble components but leaves the contractile apparatus
intact.

» Solution Composition: The skinned fibers were bathed in solutions containing ATP (as an
energy source) and a calcium-buffering system (EGTA) to precisely control the free calcium
ion concentration.

 Induction of Contraction: By systematically varying the concentration of free Ca?* in the
bathing solution, Ebashi could observe the threshold and graded response of muscle fiber
contraction.

o Measurement of Tension: The tension generated by the contracting muscle fibers was
measured using a force transducer.

Quantitative Data: Calcium Sensitivity of Muscle
Contraction and Troponin Binding

Ebashi's experiments revealed the exquisite sensitivity of the contractile machinery to calcium.
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Parameter

Value

Notes

Caz* Concentration for Muscle

Contraction

Micromolar (uM) range

Showed that very low
concentrations of intracellular
calcium are required to trigger
contraction.[7][8][9]

High-Affinity Ca?* Binding

Sites on Troponin C

These sites also bind Mg2+

competitively.[13][14]

Low-Affinity Ca2* Binding Sites

on Troponin C

2 (skeletal), 1 (cardiac)

These are the primary
regulatory sites for initiating

contraction.[14]

Apparent Caz* Binding
Constant (Low-Affinity Sites)

3.5x 10 M1

For troponin.[13]

Apparent Mg2* Binding
Constant (Low-Affinity Sites)

440 M1

For troponin, demonstrating

competitive binding.[13]

Table 2: Quantitative data related to the calcium-dependent regulation of muscle contraction

as established by the work of Ebashi and subsequent studies.

Signaling Pathway: Calcium Regulation of Muscle

Contraction
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Caption: The role of calcium and troponin in regulating muscle contraction.

The Discovery of Calmodulin: A Ubiquitous Calcium
Sensor (1970)

Following the discovery of troponin's role in muscle, researchers began to uncover other
proteins that could bind to calcium and transduce its signal. In 1970, calmodulin was
independently discovered by two research groups, led by Wai Yiu Cheung and Shiro Kakiuchi,
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as a key activator of cyclic nucleotide phosphodiesterase. This finding revealed that calcium
signaling was not limited to muscle contraction but was a widespread cellular mechanism.

Key Discovery

Calmodulin (CaM) was identified as a heat-stable, calcium-dependent protein activator of
phosphodiesterase, an enzyme that degrades cyclic AMP (cCAMP). This established CaM as a
primary intracellular calcium receptor in many cell types, linking calcium signaling to a vast
array of cellular processes.

Experimental Protocol: Assay of Phosphodiesterase
Activation

The discovery of calmodulin was based on biochemical assays that measured the activity of
cyclic nucleotide phosphodiesterase.

Preparation of Brain Extract: Brain tissue, a rich source of phosphodiesterase and its
activator, was homogenized.

 Purification of Phosphodiesterase: The enzyme was partially purified through column
chromatography. During this process, it was observed that the enzyme lost activity,
suggesting the removal of a necessary activator.

« Identification of the Activator: The activator (calmodulin) was isolated from the brain extract.
It was found to be a heat-stable protein.

o Reconstitution Assay: The activity of the purified phosphodiesterase was measured in the
presence and absence of the purified activator and calcium. It was demonstrated that the
activator required micromolar concentrations of Ca?* to stimulate the enzyme.

Quantitative Data: Calcium Binding Properties of
Calmodulin

Calmodulin is a highly efficient calcium-binding protein, with four "EF-hand" calcium-binding
domains.
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Parameter

ValuelProperty

Notes

Calcium Binding Sites

4 EF-hand motifs

Two in the N-terminal domain
and two in the C-terminal
domain.[15]

Binding Affinity

C-terminal domain has a
higher affinity for Ca2* than the
N-terminal domain.[15][16][17]

This differential affinity allows
for a graded response to
changes in intracellular

calcium.

Cooperativity

Positive cooperativity of Caz+
binding is observed within

each globular domain.[15][16]

Binding of one Ca2* ion
increases the affinity for the

next.

ECso for SK Channel Activation

~300 - 700 nM

An example of the Ca2*
concentration required for
CaM-mediated activation of a

target protein.[18]

Table 3: Key quantitative parameters of calmodulin's interaction with calcium.

Unraveling a Major Signaling Cascade: The IP3/DAG

Pathway (1984)

A major leap in understanding how extracellular signals lead to intracellular calcium release

came from the work of Michael Berridge and his colleagues. They elucidated the role of inositol

trisphosphate (IP3) as a second messenger that mobilizes calcium from intracellular stores.

Key Discovery

Berridge discovered that the binding of many hormones and neurotransmitters to cell surface

receptors activates an enzyme called phospholipase C (PLC).[19] PLC cleaves a membrane

phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers:

diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[20][21][22] IP3, being water-soluble,
diffuses through the cytoplasm and binds to IPs receptors on the endoplasmic reticulum (ER),
causing the release of stored Ca?* into the cytoplasm.[20][22][23][24]
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Experimental Protocol: IP3-Mediated Calcium Release
from Permeabilized Cells

The definitive experiments to prove the role of IPs involved using permeabilized cells, where
the plasma membrane is made leaky to allow the introduction of molecules like 1Ps.

o Cell Permeabilization: Cells (e.g., pancreatic acinar cells or hepatocytes) were treated with a
mild detergent (like digitonin) or exposed to a high-voltage discharge to selectively
permeabilize the plasma membrane while leaving intracellular organelles like the ER intact.

e Loading with 45Ca2*: The permeabilized cells were incubated with ATP (to fuel the ER's
calcium pumps) and radioactive 4°Ca?*. The ER actively sequesters the 4>Caz2*.

 Stimulation with IP3: After the ER was loaded with 4°Caz2*, the cells were washed to remove
external radioactivity. Then, a specific concentration of IPs was added to the bathing
medium.

o Measurement of Calcium Release: The amount of 4>Ca?* released from the cells into the
medium was measured over time using a scintillation counter. This demonstrated a rapid,
dose-dependent release of calcium from the ER in response to IPs.

Signaling Pathway: The IP3/DAG Cascade
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Caption: The bifurcating IPs and DAG signaling pathway.
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Visualizing Calcium Dynamics: Roger Tsien and
Fluorescent Indicators (1980s)

The ability to directly observe and quantify changes in intracellular calcium concentration in
living cells was a revolutionary advance, largely driven by the work of Roger Tsien, who was
awarded the Nobel Prize in Chemistry in 2008 for his work on fluorescent proteins.

Key Discovery

Tsien and his colleagues designed and synthesized a series of fluorescent dyes that change
their spectral properties upon binding Ca2+.[25] The most influential of these were the
ratiometric indicators, Quin-2 and later Fura-2.[26][27][28] Fura-2 became the gold standard for
calcium imaging for many years. It is excited by two different wavelengths of UV light (340 nm
and 380 nm), and the ratio of the fluorescence emission at ~510 nm when excited at these two
wavelengths is directly proportional to the intracellular calcium concentration.[29] This
ratiometric property cleverly corrects for variations in dye concentration, cell thickness, and
illumination intensity, allowing for accurate quantification of intracellular Ca2*.[30]

Experimental Protocol: Measuring Intracellular Calcium
with Fura-2 AM

The development of the acetoxymethyl (AM) ester form of these dyes allowed them to be easily
loaded into intact, living cells.

e Dye Preparation: A stock solution of Fura-2 AM is prepared in anhydrous DMSO.[20][31]

o Cell Loading: Cells grown on glass coverslips are incubated in a physiological buffer
containing 1-5 uM Fura-2 AM for 30-60 minutes at room temperature or 37°C.[29][31] The
lipophilic AM groups allow the dye to cross the cell membrane.

o De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM
groups, trapping the now-hydrophilic Fura-2 inside the cytoplasm.[29] The cells are then
washed and incubated for a further 30 minutes to allow for complete de-esterification.[31]

o Fluorescence Microscopy: The coverslip is mounted on a fluorescence microscope equipped
with a light source capable of rapidly alternating between 340 nm and 380 nm excitation
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wavelengths, and a detector (e.g., a CCD camera) to capture the emission at ~510 nm.

» Image Acquisition and Ratio Calculation: Images are acquired at both excitation

wavelengths. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm

excitation (Fs4o/F3s0) is calculated for each pixel or for defined regions of interest (the cells).

» Calibration and Conversion to [Ca2*]: The fluorescence ratio is converted to an absolute

calcium concentration using the Grynkiewicz equation: [Ca?*] = Kd * [(R - Rmin) / (Rmax -
R)] * (F380,min / F380,max) where Kd is the dissociation constant of Fura-2 for Ca?*, R is
the measured ratio, Rmin and Rmax are the ratios in zero and saturating Ca?*, and

(F380,min / F380,max) is the ratio of fluorescence intensities at 380 nm in zero and

saturating Ca?+.[31]

: o _ ies of 2

Parameter

Value

Notes

Excitation Maxima

~340 nm (Ca2*-bound), ~380

nm (Caz*-free)

The shift in excitation is the
basis for ratiometric imaging.
[29]

Emission Maximum

~505-510 nm

This is the wavelength at which

fluorescence is measured.[29]

Dissociation Constant (Kd) for
Ca2+

~145 nM (in vitro)

This value can vary depending
on the intracellular
environment (e.g., viscosity,
ionic strength).[32][33] In situ
calibrations are often
necessary for precise

measurements.[32]

Table 4: Key properties of the fluorescent calcium indicator Fura-2.

Experimental Workflow: Fura-2 Ratiometric Calcium

Imaging
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Caption: Workflow for quantitative intracellular calcium imaging using Fura-2 AM.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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